molecular formula C11H8F2O3 B2609314 2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid CAS No. 2248373-53-5

2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B2609314
CAS No.: 2248373-53-5
M. Wt: 226.179
InChI Key: ZBWULWXFMBHAMX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid is an organic compound that features a benzofuran ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a benzofuran derivative. This can be achieved through various difluoromethylation reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzofuran ring .

Scientific Research Applications

2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The benzofuran ring provides a rigid scaffold that can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated benzofurans and related fluorinated aromatic compounds. Examples include:

Uniqueness

2-(Difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-3-methyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWULWXFMBHAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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